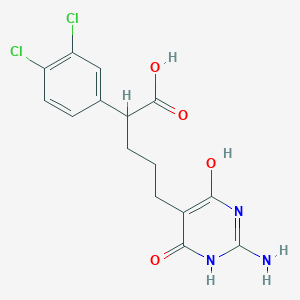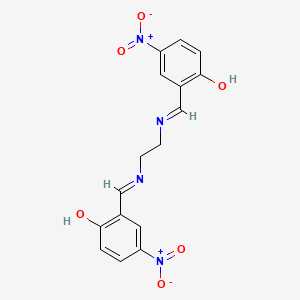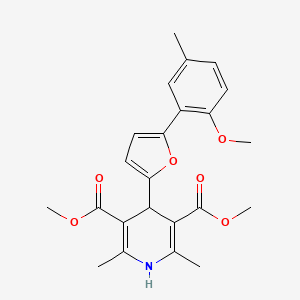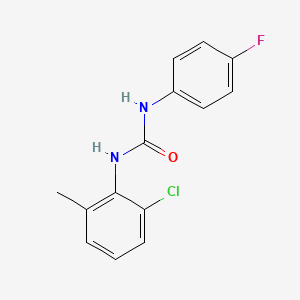
2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes multiple nitro and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide typically involves multi-step organic reactions. The process begins with the nitration of benzene derivatives to introduce nitro groups. Subsequent steps include the formation of amide bonds and the introduction of hydroxy groups through hydroxylation reactions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous chemicals and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The presence of nitro and hydroxy groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-(2-aminophenyl)-5-nitrobenzamide
- 2-Hydroxy-N-(2-((2-hydroxybenzoyl)amino)phenyl)-5-nitrobenzamide
- 2-Hydroxy-N-(2-((2-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide
Comparison
Compared to similar compounds, 2-Hydroxy-N-(2-((2-hydroxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide is unique due to the presence of both hydroxy and nitro groups on the benzamide structure. This combination enhances its reactivity and potential for diverse chemical transformations. Additionally, the specific arrangement of functional groups contributes to its distinct biological activity and potential therapeutic applications.
Properties
CAS No. |
882865-04-5 |
|---|---|
Molecular Formula |
C20H14N4O8 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-hydroxy-N-[2-[(2-hydroxy-5-nitrobenzoyl)amino]phenyl]-5-nitrobenzamide |
InChI |
InChI=1S/C20H14N4O8/c25-17-7-5-11(23(29)30)9-13(17)19(27)21-15-3-1-2-4-16(15)22-20(28)14-10-12(24(31)32)6-8-18(14)26/h1-10,25-26H,(H,21,27)(H,22,28) |
InChI Key |
HHPWDMRSBFHFEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)









![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B11940225.png)

